Cas no 1251682-59-3 (N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)

N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide
- AKOS024485500
- N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylbenzamide
- 1251682-59-3
- N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylbenzamide
- F3406-7788
- N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide
-
- インチ: 1S/C22H22ClN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h2-9,14,18H,10-13H2,1H3,(H,24,29)
- InChIKey: KDWRKHHMTXHARM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)N1C=C(C(N2CCC(CC2)NC(C2C=CC(C)=CC=2)=O)=O)N=N1
計算された属性
- せいみつぶんしりょう: 423.1462027g/mol
- どういたいしつりょう: 423.1462027g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 80.1Ų
N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-7788-40mg |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-10mg |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-5μmol |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-20μmol |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-10μmol |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-2mg |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-2μmol |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-15mg |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-25mg |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-7788-3mg |
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide |
1251682-59-3 | 3mg |
$63.0 | 2023-09-10 |
N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
N-{1-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamideに関する追加情報
Compound CAS No. 1251682-59-3: N-{1-[1-(4-Chlorophenyl)-1H-1,2,3-Triazole-4-Carbonyl]Piperidin-4-Yl}-4-Methylbenzamide
The compound with CAS No. 1251682-59-3, named N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-4-methylbenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring, a triazole moiety, and a benzamide group. The presence of these functional groups makes it a versatile molecule for exploring diverse chemical reactions and biological activities.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery due to their ability to form stable bioisosteres and mimic natural product structures. The piperidine ring in this compound adds flexibility and can potentially enhance the molecule's pharmacokinetic properties. Additionally, the benzamide group contributes to the molecule's hydrophilicity, which is crucial for its solubility and bioavailability.
One of the most intriguing aspects of this compound is its potential as a building block for medicinal chemistry. Researchers have demonstrated that triazole-containing compounds can serve as scaffolds for developing novel therapeutic agents. For instance, the incorporation of the triazole moiety into drug candidates has been shown to improve their stability and selectivity against various biological targets. Furthermore, the chlorophenyl group attached to the triazole ring may introduce additional electronic effects, enhancing the molecule's reactivity in specific chemical transformations.
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, such as coupling reactions and cyclization. The use of advanced techniques like microwave-assisted synthesis or catalytic methods has enabled chemists to optimize the reaction conditions for higher yields and better purity. These advancements underscore the importance of continuous innovation in synthetic methodologies to meet the demands of modern drug discovery.
From a biological standpoint, this compound has shown promise in preliminary assays targeting enzymes and receptors involved in diseases such as cancer and inflammation. The triazole moiety has been reported to exhibit anti-inflammatory properties by modulating key signaling pathways. Additionally, the benzamide group may contribute to the molecule's ability to inhibit certain proteases or kinases, making it a valuable candidate for further pharmacological evaluation.
In terms of structural analysis, computational studies using molecular modeling tools have provided insights into the compound's conformational flexibility and binding affinity towards target proteins. These studies have revealed that the molecule's unique architecture allows it to adopt conformations that are favorable for binding to specific active sites. Such findings are critical for guiding medicinal chemists in designing analogs with improved potency and selectivity.
Another area where this compound holds potential is in materials science. The combination of aromatic rings and heterocyclic groups may endow it with properties suitable for applications in organic electronics or sensors. For example, triazole-containing materials have been explored for their conductivity and fluorescence properties, which could be harnessed in developing advanced electronic devices or biosensors.
In conclusion, CAS No. 1251682-59-3 represents a fascinating example of how complex organic molecules can be designed to address diverse scientific challenges. Its unique structure offers opportunities for innovation across multiple disciplines, from drug discovery to materials science. As research continues to uncover its full potential, this compound stands as a testament to the creativity and ingenuity of modern chemistry.
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